3-(4-Methylpyrazol-1-yl)-1-(1-oxo-1,4-thiazinan-4-yl)propan-1-one
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Overview
Description
3-(4-Methylpyrazol-1-yl)-1-(1-oxo-1,4-thiazinan-4-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring and a thiazinanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyrazol-1-yl)-1-(1-oxo-1,4-thiazinan-4-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, such as an α,β-unsaturated ketone, the pyrazole ring can be formed through cyclization reactions.
Introduction of the Thiazinanone Moiety: This step might involve the reaction of a thiazine derivative with the pyrazole intermediate under specific conditions, such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the thiazinanone moiety.
Reduction: Reduction reactions could target the carbonyl group in the thiazinanone ring.
Substitution: Various substitution reactions could occur, especially on the pyrazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole and thiazinanone structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpyrazol-1-yl)-1-(1-oxo-1,4-thiazinan-4-yl)propan-1-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpyrazol-1-yl)-1-(1-oxo-1,4-thiazinan-4-yl)propan-1-one: Similar compounds might include other pyrazole derivatives or thiazinanone-containing molecules.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole or 4-chloropyrazole.
Thiazinanone Derivatives: Compounds like 1,4-thiazinan-3-one or 1,4-thiazinan-2-one.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)-1-(1-oxo-1,4-thiazinan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-10-8-12-14(9-10)3-2-11(15)13-4-6-17(16)7-5-13/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJBVOPHZCLQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CCS(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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